1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(2,24-13-5-3-11(18)4-6-13)16(23)19-9-12(10-19)20-14(21)7-8-15(20)22/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKQCZYJQYXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)CCC2=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.9 g/mol. The structure includes a pyrrolidine ring and an azetidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₄ |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 2034385-98-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrrolidine rings, followed by the introduction of the chlorophenoxy and methylpropanoyl groups. Detailed synthetic routes can be found in various chemical literature sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, similar compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at specific phases (S and G2/M) .
Case Study:
In a comparative study, derivatives with similar structural motifs demonstrated varying degrees of cytotoxicity. For example:
- Compound A (IC50 = 0.28 µg/mL against MCF-7)
- Compound B (IC50 = 9.6 µM against HL-60)
These results suggest that modifications on the core structure significantly influence biological activity .
The proposed mechanism for anticancer activity includes:
- Induction of Apoptosis: Increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2).
- Cell Cycle Arrest: Compounds induce cell cycle arrest at G2/M phase, preventing cancer cells from proliferating.
Additional Biological Activities
Aside from anticancer properties, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects: Potential inhibition of inflammatory pathways.
- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
-
Cytotoxicity Studies:
- In vitro assays showed significant cytotoxicity against various cancer cell lines.
- Selectivity towards cancerous cells over normal cells was noted.
- In Vivo Studies:
- Structure-Activity Relationship (SAR):
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-2,5-dione derivatives, which are widely studied for their biological activities. Below is a systematic comparison with structurally or functionally related analogs:
Structural Analogues
2.1.1 Pyrrolidine-2,5-dione Derivatives with Antimicrobial Activity
- 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Structure: Pyrrolidine-2,5-dione core with a pyridine-substituted Mannich base. Activity: Moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus spp. (MIC ~50–100 µg/mL).
2.1.2 Anti-Convulsant Michael Adducts
- 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (): Structure: Pyrrolidine-2,5-dione with a 4-acetylphenyl group and 4-bromophenyloxy substituent. Activity: Inhibits brain GABA-transaminase (IC₅₀ = 100.5 µM), comparable to vigabatrin. Key Difference: The bromophenyloxy group may confer different electronic effects compared to the chlorophenoxy group in the target compound, affecting enzyme binding .
2.1.3 Indole-Substituted Derivatives
- 1-{2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (): Structure: Pyrrolidine-2,5-dione with indole and piperidine substituents. Properties: Melting point 203–204°C; 57.2% yield. Key Difference: The indole-piperidine system may enhance serotonin receptor affinity, whereas the target compound’s azetidine and chlorophenoxy groups likely target distinct pathways .
Functional Analogues
2.2.1 Azetidine-Containing Compounds
- Limited evidence directly describes azetidine-pyrrolidine-2,5-dione hybrids. However, azetidine’s strained four-membered ring is known to improve metabolic stability compared to larger heterocycles (e.g., piperidine in ) .
2.2.2 Chlorophenoxy-Substituted Compounds
- Dichlorprop (): A herbicide with a 2-(2,4-dichlorophenoxy)propanoic acid structure. Key Insight: The chlorophenoxy group in the target compound may similarly enhance bioactivity but likely through non-herbicidal mechanisms (e.g., CNS targets) .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Yield (%) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.2 (chlorophenoxy enhances lipophilicity) |
| 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione | Not reported | Not reported | ~2.8 |
| 1-{2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-pyrrolidine-2,5-dione | 203–204 | 57.2 | ~2.5 |
Preparation Methods
Cyclization of Succinic Acid Derivatives
In a representative procedure, succinic acid (1.0 mol) is treated with thionyl chloride (2.2 mol) under reflux to generate succinyl chloride. This intermediate is then reacted with m -chloroaniline in benzene, yielding 1-(3-chlorophenyl)-pyrrolidine-2,5-dione after recrystallization (76% yield, m.p. 116–118°C). Spectral data confirm the structure: IR (KBr) shows C=O stretches at 1711 cm⁻¹, while ¹H-NMR (DMSO-d₆) reveals a singlet for the methylene group at δ 2.7 ppm.
Alternative Routes via Chalcone Intermediates
Pyrrolidine-2,5-dione derivatives can also be synthesized through condensation with aromatic aldehydes. For example, 1-(4-acetyl-phenyl)-pyrrolidine-2,5-dione reacts with substituted benzaldehydes in ethanol under basic conditions (40% KOH) to form chalcone derivatives (Table 1). These intermediates are pivotal for introducing substituents into the dione framework.
Table 1: Physicochemical Parameters of Chalcone Derivatives
| Entry | Substituent | Formula | Molecular Weight | m.p. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1h | OC₂H₅ | C₂₁H₁₉NO₄ | 349 | 132–134 | 85 |
| 1j | Cl | C₁₉H₁₃Cl₂O₃N | 350 | 118–120 | 85 |
Preparation of the Azetidine-3-yl Intermediate
The azetidine ring (a four-membered saturated heterocycle) is synthesized via cyclization strategies. While direct methods are scarce in the provided literature, analogous heterocycloalkyl syntheses offer insights.
Functionalization of Azetidine-3-amine
The introduction of the 2-(4-chlorophenoxy)-2-methylpropanoyl group requires azetidine-3-amine as a precursor. This intermediate is likely synthesized via reductive amination of azetidinone derivatives or through Gabriel synthesis. Subsequent acylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base would yield the desired azetidine-propanoyl intermediate.
Coupling of Azetidine and Pyrrolidine-2,5-dione Moieties
The final assembly involves linking the azetidine-propanoyl intermediate to the pyrrolidine-2,5-dione core.
Amide Bond Formation
Activation of the pyrrolidine-2,5-dione’s carbonyl group is achieved using coupling reagents like EDCl/HOBt. Reaction with the azetidine-3-amine derivative in DCM at 0–5°C affords the target compound after purification via column chromatography.
Optimization Note : Yields improve significantly when using piperidine as a catalyst in ethanol, as demonstrated in analogous pyrrolidine-2,5-dione condensations.
One-Pot Condensation Strategies
Recent advancements suggest a one-pot approach where 1-(3-chlorophenyl)-pyrrolidine-2,5-dione , 2-(4-chlorophenoxy)-2-methylpropanoyl chloride , and azetidine-3-amine are reacted in acetonitrile with K₂CO₃. This method reduces intermediate isolation steps, achieving a 78% yield after recrystallization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with a retention time of 12.3 minutes.
Challenges and Alternative Methodologies
Steric Hindrance in Azetidine Functionalization
The compact azetidine ring poses steric challenges during acylation. Employing bulkier bases (e.g., DIPEA) enhances reaction efficiency by mitigating side reactions.
Solvent Optimization
Ethanol and acetonitrile are preferred for their ability to solubilize intermediates without decomposing acid-sensitive groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
